molecular formula C7H5BBrFO3 B1526630 5-Bromo-2-fluoro-3-formylphenylboronic acid CAS No. 1451393-09-1

5-Bromo-2-fluoro-3-formylphenylboronic acid

Cat. No. B1526630
CAS RN: 1451393-09-1
M. Wt: 246.83 g/mol
InChI Key: RYCCJHNFQDEGGR-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-3-formylphenylboronic acid is a boronic acid derivative. Boronic acids are organic compounds that are characterized by a boron atom bonded to an oxygen atom and two carbon atoms . They are valuable building blocks in organic synthesis .


Synthesis Analysis

The synthesis of boronic acids often involves the introduction of a formyl group into the boronic acid, which can significantly increase its acidity . The Suzuki-Miyaura coupling reaction is commonly used for the synthesis of aryl-substituted oxabenzindoles and methanobenzindoles .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-fluoro-3-formylphenylboronic acid consists of a phenyl ring substituted with a bromo group at the 5th position, a fluoro group at the 2nd position, and a formyl group at the 3rd position . The molecular weight is 218.82 .


Chemical Reactions Analysis

Boronic acids, including 5-Bromo-2-fluoro-3-formylphenylboronic acid, are involved in various chemical reactions. One of the most common reactions is the Suzuki-Miyaura coupling reaction, which is used for the synthesis of aryl-substituted oxabenzindoles and methanobenzindoles .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-2-fluoro-3-formylphenylboronic acid include a melting point of 144-149 °C . The compound’s linear formula is BrC6H3(F)B(OH)2 .

Scientific Research Applications

Comprehensive Analysis of 5-Bromo-2-fluoro-3-formylphenylboronic Acid Applications

5-Bromo-2-fluoro-3-formylphenylboronic acid is a versatile compound in organic synthesis, offering a range of applications due to its reactivity and stability. Below is a detailed analysis of six unique applications in scientific research:

Neutron Capture Therapy

Boron Neutron Capture Therapy (BNCT): is a targeted cancer treatment approach. 5-Bromo-2-fluoro-3-formylphenylboronic acid can serve as a boron-carrier, which, upon capturing neutrons, produces high-energy alpha particles that can destroy cancer cells .

Drug Design and Delivery

The compound’s boronic acid moiety is instrumental in the design of new drugs and drug delivery systems . Its ability to form reversible covalent bonds with sugars and other diols makes it a candidate for site-specific drug delivery .

Suzuki-Miyaura Cross-Coupling

This compound is used in the Suzuki-Miyaura cross-coupling reaction , a pivotal method for forming carbon-carbon bonds. It allows the synthesis of various biaryl structures, which are core components in many pharmaceuticals and organic materials .

Protodeboronation

Protodeboronation: refers to the removal of the boronic ester group from a molecule. 5-Bromo-2-fluoro-3-formylphenylboronic acid can undergo protodeboronation, which is useful in synthetic chemistry for modifying molecular structures .

Synthesis of Liquid Crystalline Compounds

The compound is utilized in synthesizing novel liquid crystalline materials , such as fluorobiphenylcyclohexenes, which have applications in displays and other electronic devices .

Leukotriene B4 Receptor Agonists

It is also involved in the synthesis of o-phenylphenols , potent agonists for leukotriene B4 receptors. These receptors play a role in inflammatory responses, making this application relevant in developing anti-inflammatory drugs .

properties

IUPAC Name

(5-bromo-2-fluoro-3-formylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BBrFO3/c9-5-1-4(3-11)7(10)6(2-5)8(12)13/h1-3,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYCCJHNFQDEGGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1F)C=O)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BBrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-fluoro-3-formylphenylboronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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